![molecular formula C9H10N2O3 B2416515 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1479852-60-2](/img/structure/B2416515.png)
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
“2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a compound that has been studied as a potential xanthine oxidase inhibitor . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . This compound is part of a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) that have shown remarkable activities as xanthine oxidase inhibitors .
Molecular Structure Analysis
The molecular structure of “2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” can be represented by the InChI code:1S/C9H10N2O3/c12-8-6 (9 (13)14)4-10-7 (11-8)5-2-1-3-5/h4,10H,1-3H2, (H,11,12) (H,13,14)
. This indicates that the compound has a molecular weight of 194.19 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, additional physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Xanthine Oxidase Inhibitor
This compound has been used in the development of novel Xanthine Oxidase Inhibitors (XOIs) . Xanthine oxidase is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors with remarkable activities have been reported .
Pharmacological Characteristics Study
The compound has been used to better understand the key pharmacological characteristics of XOIs and explore more hit compounds . The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
Inhibitor of MMP 3, MMP 12, and MMP 13
A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been designed and synthesized, and their activities of inhibiting MMP 3, MMP 12, and MMP 13 have been evaluated .
Antimicrobial Activity
The synthesized compounds have been screened for their in vitro antimicrobial activity against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli, Klebesiella aerogenes), and two pathogenic fungi (Aspergillus flavus, Fusarium oxysporum) .
Mechanism of Action
Target of Action
The primary target of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the effective treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with its target, XO, through a series of interactions. Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions . These interactions are significant for the activity of XO inhibitors .
Biochemical Pathways
The compound, as an XO inhibitor, affects the purine metabolism pathway. By inhibiting XO, it prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body . This is particularly beneficial in conditions like gout and other hyperuricemia-associated diseases.
Pharmacokinetics
The compound’s interaction with the target protein xo and its stability in the binding pocket suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of XO, leading to a decrease in uric acid production . This can help manage conditions associated with high uric acid levels, such as gout and other forms of hyperuricemia.
Safety and Hazards
Future Directions
The study of “2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” and similar compounds as xanthine oxidase inhibitors is a promising area of research for the treatment of hyperuricemia-associated diseases . Future research could focus on better understanding the key pharmacological characteristics of these inhibitors and exploring more hit compounds .
properties
IUPAC Name |
2-cyclobutyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWUNSFPVIQZFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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